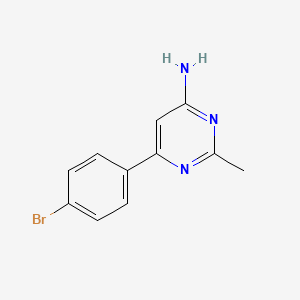
6-(4-Bromophenyl)-2-methylpyrimidin-4-amine
Overview
Description
The compound “6-(4-Bromophenyl)-2-methylpyrimidin-4-amine” is likely to be an organic compound consisting of a pyrimidine ring which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a bromophenyl group attached at the 6th position and a methyl group at the 2nd position of the pyrimidine ring. An amine group is attached at the 4th position of the ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the bromophenyl and methyl groups, and the attachment of the amine group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring provides a planar, aromatic core, with the bromophenyl, methyl, and amine groups extending from this core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromophenyl, methyl, and amine groups. The bromine atom is a good leaving group, so it might be involved in substitution reactions. The amine group can act as a nucleophile or base, participating in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and decrease its volatility compared to similar compounds without a halogen .Scientific Research Applications
Ring Transformations and Aminations : Research has shown that reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia, including compounds similar to 6-(4-Bromophenyl)-2-methylpyrimidin-4-amine, can lead to the formation of 2-amino compounds and unusual reactions involving meta-rearrangement and ring transformations (Hertog, Plas, Pieterse, & Streef, 2010).
Investigation of Cine-Amination : Studies have explored the cine-amination of 4-substituted-5-bromopyrimidines by potassium amide in liquid ammonia. This process can lead to the formation of 4-substituted-6-aminopyrimidines, demonstrating the chemical versatility of pyrimidine derivatives (Rasmussen, Plas, Grotenhuis, & Koudijs, 1978).
Regioselective Reactions : X-ray crystallography analysis of reactions involving compounds like 6-(4-Bromophenyl)-2-methylpyrimidin-4-amine revealed regioselective displacement reactions. These reactions are important for understanding the structural formation and potential applications of pyrimidine derivatives (Doulah et al., 2014).
Antibacterial and Antifungal Activities : Some derivatives of 6-(4-Bromophenyl)-2-methylpyrimidin-4-amine have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Formation of Thiazolo[4,5-d]pyrimidine Derivatives : Research has demonstrated that 4-Amino-5-bromo-2-substituted-aminopyrimidines, which can be derived from compounds like 6-(4-Bromophenyl)-2-methylpyrimidin-4-amine, can be used to form new thiazolo[4,5-d]pyrimidine derivatives, expanding the scope of heterocyclic chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Safety And Hazards
properties
IUPAC Name |
6-(4-bromophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABKEOAVOWCODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



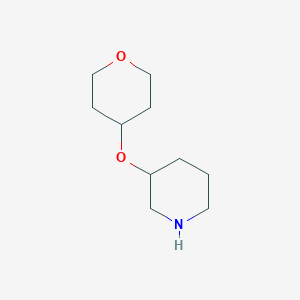
![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)
![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)
![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)
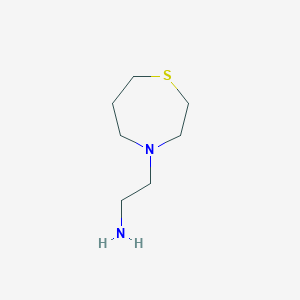
![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)
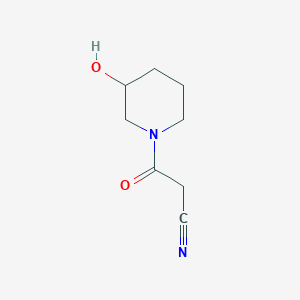
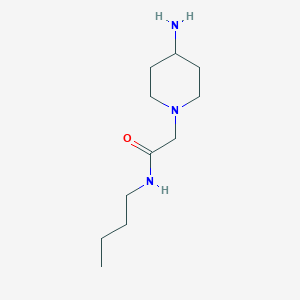

![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)
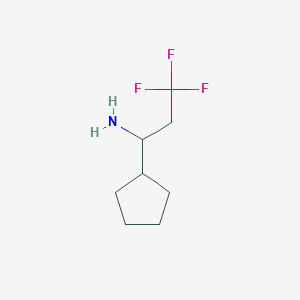
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
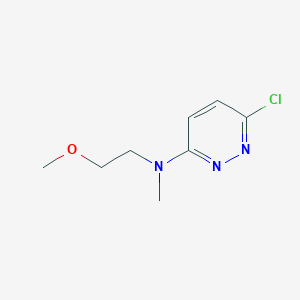
![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)